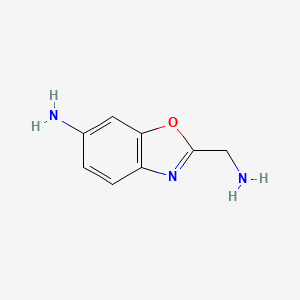

6-Aminobenzoxazole-2-methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

2-(aminomethyl)-1,3-benzoxazol-6-amine |

InChI |

InChI=1S/C8H9N3O/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4,9-10H2 |

InChI Key |

IXZMPAVGNGTXEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=N2)CN |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 Aminobenzoxazole 2 Methanamine and Its Derivatives

Foundations of SAR Investigations within Benzoxazole (B165842) Scaffolds

The benzoxazole core is considered a "privileged scaffold" in drug discovery, attributed to its favorable bioavailability and relatively low toxicity. researchgate.net It can be viewed as a structural isostere of naturally occurring nucleic bases like adenine (B156593) and guanine, which may facilitate its interaction with biological macromolecules. jocpr.com SAR studies are fundamental to understanding how the chemical structure of benzoxazole derivatives relates to their biological activity. These investigations systematically alter the substituents at various positions on the benzoxazole ring system to identify key structural features responsible for eliciting or enhancing a specific biological response.

Key areas of investigation in the SAR of benzoxazoles include:

Substitution Patterns: The positions and types of substituents on the benzoxazole ring system are critical. The 2-, 5-, and 6-positions are commonly modified to modulate activity. mdpi.com

Physicochemical Properties: Modifications aim to optimize properties like lipophilicity, electronic effects (electron-donating or electron-withdrawing groups), and steric factors to enhance interactions with biological targets. researchgate.netmdpi.com

Target Interactions: The benzoxazole scaffold provides a framework for designing molecules that can interact with specific biological targets, such as enzymes or receptors, through hydrogen bonding, π–π stacking, and other non-covalent interactions. researchgate.net

Positional and Substituent Effects on Biological Activity

Substitutions on the benzene (B151609) portion of the benzoxazole nucleus significantly impact biological activity. Research on various benzoxazole derivatives has highlighted the importance of substituents at the 5- and 6-positions. For instance, in a series of 2-oxo-3H-benzoxazole derivatives, the presence of a 6-acyl group was found to be favorable for analgesic and anti-inflammatory activities. jocpr.com

| Position of Substitution on Benzene Ring | Observed Effect on Biological Activity | Example Class of Compounds |

| 6-Acyl | Favorable for analgesic and anti-inflammatory activity. jocpr.com | (6-acyl-2-oxo-3H-benzoxazol-3-yl) alkanoic acids. jocpr.com |

| 5- or 6-Nitro/Amino | Broad spectrum antimicrobial activity. wjpsonline.com | 5(or 6)-nitro/amino-2-(substituted phenyl/benzyl) benzoxazoles. wjpsonline.com |

| 5-Chloro | Enhanced antiproliferative activity. mdpi.com | 5-chloro-2-(substituted phenyl)benzoxazoles. mdpi.com |

The substituent at the 2-position of the benzoxazole ring plays a crucial role in determining the compound's biological activity. nih.gov The 2-methanamine group in 6-aminobenzoxazole-2-methanamine is a key feature. SAR studies often involve modifications of this amino group or the methylene (B1212753) linker.

In a study of 2-substituted benzoxazoles, it was found that those with a 2-amino phenyl group showed greater antibacterial potential than those with a 2-phenyl group. nih.gov This suggests that the nitrogen atom in the substituent at the 2-position can be important for activity. Further modifications, such as the introduction of an N-phenyl group or other substituents on the amine, can fine-tune the biological effects. For example, a series of 2-aminobenzoxazole (B146116) derivatives were synthesized and evaluated as potential antifungal agents, demonstrating that even simple modifications to the 2-amino group can lead to potent and broad-spectrum activity. nih.gov

| Modification at the 2-Position | Observed Effect on Biological Activity | Example Class of Compounds |

| 2-Amino Phenyl vs. 2-Phenyl | 2-Amino phenyl derivatives showed higher antibacterial potential. nih.gov | 2-Amino phenyl benzoxazoles. nih.gov |

| Variously Substituted 2-Amino Groups | Potent and broad-spectrum antifungal activity. nih.gov | 2-Aminobenzoxazole derivatives. nih.gov |

The concept of using linkers to connect the benzoxazole core to other chemical moieties is a common strategy in drug design to explore new chemical space and enhance biological activity. These linkers can be of varying lengths and compositions, and the terminal groups can be diverse functional groups or ring systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Aminobenzoxazoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzoxazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the SAR for anticancer activity. nih.govnih.gov These models provide contour maps that visualize the regions where steric, electrostatic, and other fields are favorable or unfavorable for activity, guiding the design of more potent inhibitors. nih.govnih.gov

While specific QSAR models for this compound were not found, models have been developed for broader classes of 2-aminobenzoxazoles and related benzimidazole (B57391) derivatives. nih.govresearchgate.net For example, a QSAR model for 2-aminobenzimidazole (B67599) derivatives showed that their toxicity could be predicted by the LogP value, a measure of lipophilicity. nih.gov Another 2D-QSAR study on 2-substituted benzimidazole derivatives as anti-breast cancer agents helped in the design of novel compounds with good predicted activity. researchgate.net These studies highlight the utility of QSAR in predicting the biological activity of new benzoxazole and related heterocyclic compounds prior to their synthesis, thus saving time and resources. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and reactivity descriptors, offering a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311+G(d,p), are employed to determine optimized molecular structures, vibrational frequencies, and electronic properties. researchgate.net Such studies provide insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, which are crucial for understanding the molecule's reactivity and charge transfer characteristics. researchgate.netresearchgate.netresearchgate.net

Molecular electrostatic potential (MEP) maps generated through DFT can visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. researchgate.net Furthermore, theoretical calculations of NMR chemical shifts (using methods like GIAO) and vibrational spectra (IR) often show good correlation with experimental data, aiding in the structural elucidation of newly synthesized compounds. researchgate.netepstem.net The influence of different solvents on the compound's properties can also be simulated using models like the polarizable continuum model (PCM), providing a more accurate picture of its behavior in a biological environment. researchgate.netresearchgate.net

| Parameter | Application in Benzoxazole Analysis | Typical DFT Method |

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles. | B3LYP/6-31G(d,p) |

| HOMO/LUMO Energies | Determines electronic charge transfer, chemical reactivity, and kinetic stability. | B3LYP/6-311++G |

| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, predicting sites for molecular interactions. | B3LYP/6-311++G |

| Vibrational Frequencies | Simulates IR and Raman spectra to help confirm molecular structure. | B3LYP/6-31G |

| NMR Chemical Shifts | Predicts 1H and 13C NMR spectra to aid in structural assignment. | GIAO method with B3LYP/6-31G |

Computational methods are also applied to study the mechanisms of chemical reactions. The synthesis of the benzoxazole ring typically involves the condensation of a 2-aminophenol (B121084) derivative with a substrate like an aldehyde, followed by cyclization and oxidation. nih.govnih.gov One plausible pathway involves the initial formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization. nih.gov

Theoretical calculations can model the potential energy surface of this reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics. researchgate.net By comparing different possible pathways, computational studies can help identify the most plausible reaction mechanism. For instance, DFT calculations have been used to investigate whether the cyclization step is a concerted process or proceeds through a distinct intermediate. researchgate.net Such insights are valuable for optimizing reaction conditions to improve product yields and minimize byproducts. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as a benzoxazole derivative, interacts with a biological target, typically a protein or nucleic acid. These methods are central to modern drug discovery. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov For benzoxazole scaffolds, docking studies have been extensively used to investigate their potential as inhibitors for various therapeutic targets, including vascular endothelial growth factor receptor-2 (VEGFR-2) in cancer and DNA gyrase in bacteria. nih.govnih.govnih.gov The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. ijrpr.com

Studies on benzoxazole derivatives have shown that the benzoxazole core can fit into the ATP-binding pocket of kinases like VEGFR-2, mimicking the interactions of known inhibitors. nih.govnih.gov The specific substitutions on the benzoxazole ring play a crucial role in determining the binding affinity and selectivity. nih.govresearchgate.net For example, different functional groups can form key hydrogen bonds or hydrophobic interactions with amino acid residues in the active site, thereby enhancing the inhibitory activity. rsc.org

| Target Protein | Therapeutic Area | Key Interacting Residues for Benzoxazole Scaffolds | Source |

| VEGFR-2 Kinase | Anticancer | Cys917, Glu883, Asp1044, Ile886, Leu887 | nih.gov |

| DNA Gyrase | Antibacterial | DT-8, DG-2009 (DNA bases) | nih.gov |

| Sec14p | Antifungal | Pi-pi stacking with aromatic residues in the lipid-binding pocket | nih.gov |

| Akt and NF-κB | Anticancer | Strong binding affinities observed in molecular docking analysis | researchgate.net |

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-protein complex and to study its dynamic behavior over time. nih.gov MD simulations provide a more detailed picture of the interaction network, revealing how the ligand and protein adapt to each other. researchgate.net

For benzoxazole derivatives, MD simulations have been used to confirm the stability of the binding mode predicted by docking. nih.govrsc.org These simulations can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand in the binding pocket. rsc.orgnih.gov For instance, in studies of VEGFR-2 inhibitors, the benzoxazole nitrogen atom was often found to form a crucial hydrogen bond with the hinge region residue Cys917, while other parts of the molecule engaged in hydrophobic interactions with residues like Leu887 and Val896. nih.gov The calculation of binding free energies using methods like MM-PBSA can further refine the prediction of binding affinity and correlate computational results with experimental inhibitory activity. nih.govrsc.org

In Silico Screening and Rational Drug Design Approaches for Benzoxazole Scaffolds

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. researchgate.net Computational approaches are instrumental in leveraging this scaffold for the discovery of new drugs.

In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This can be done through ligand-based methods, which search for molecules similar to known active compounds, or structure-based methods, which use molecular docking to screen libraries against a protein target. ijrpr.comresearchgate.net Virtual screening has been successfully applied to identify novel benzoxazole-based inhibitors for various diseases. researchgate.netresearchgate.net

Rational drug design involves modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. Computational studies play a key role in this process. For example, three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed to understand how different structural features of benzoxazole derivatives influence their biological activity. nih.govrsc.org These models generate contour maps that indicate regions where steric bulk, positive or negative charge, or hydrophobicity would be favorable or unfavorable for activity, guiding the design of more potent analogs. ijrpr.comrsc.org Such computational strategies accelerate the drug discovery process, making it more efficient and cost-effective. rsc.org

Cheminformatics and Data Mining in the Context of 2-Aminobenzoxazole (B146116) Research

Cheminformatics and data mining have become indispensable tools in modern drug discovery, enabling researchers to process, analyze, and extract valuable knowledge from vast datasets of chemical information. nih.govmdpi.com In the field of 2-aminobenzoxazole research, these computational approaches are primarily utilized to identify and optimize new lead compounds, predict their biological activities, and elucidate their mechanisms of action at a molecular level. Key techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling are frequently employed to guide the synthesis of more potent and selective derivatives. nih.govmdpi.com

Molecular docking is a prominent computational method used to predict the preferred orientation of a molecule when bound to a specific protein target. nih.gov This technique is instrumental in understanding the potential interactions that drive the biological activity of 2-aminobenzoxazole derivatives. For instance, docking studies have suggested that the antibacterial activity of certain 2-substituted benzoxazoles may be due to the inhibition of DNA gyrase. nih.gov Similarly, various benzoxazole derivatives have been docked into the active sites of other key protein targets, including vascular endothelial growth factor receptor-2 (VEGFR-2), cyclooxygenase-2 (COX-2), and topoisomerases, to explore their potential as anticancer agents. researchgate.netmdpi.com In antifungal research, docking studies have helped to preliminarily verify the activity of 2-(phenoxymethyl)benzo[d]oxazole derivatives against the lipid transfer protein sec14p. mdpi.com These in silico studies provide crucial insights into binding modes and help rationalize structure-activity relationships.

Structure-Activity Relationship (SAR) studies, often complemented by computational analysis, are fundamental to optimizing the potency of a chemical scaffold. Research on 2-aminobenzoxazole derivatives has revealed critical insights through SAR investigations. For example, in the development of inhibitors for the sphingosine-1-phosphate transporter Spns2, it was discovered that fusing the phenyl and oxadiazole moieties of a lead compound to form a 2-aminobenzoxazole scaffold was a viable strategy. nih.govnih.gov Subsequent modifications to the hydrophobic tail and the amine head group led to the identification of a highly potent inhibitor, demonstrating that specific structural features are crucial for activity. nih.govnih.gov Further SAR studies on 2-aminobenzoxazole derivatives as ChemR23 inhibitors showed that introducing a chiral methyl group at a benzylic position could increase potency by 30-fold. nih.gov In the context of antifungal agents, the electron-drawing ability and the position of substituents on the benzoxazole ring have a significant impact on biological activity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a data mining technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov This method involves calculating various molecular descriptors (e.g., physicochemical, electronic, steric) and using statistical methods like multiple linear regression to create a predictive model. nih.govresearchgate.net While extensive QSAR studies specifically for 6-aminobenzoxazole-2-methanamine were not found, the methodology is widely applied to the broader benzoxazole class and related heterocyclic structures like benzimidazoles. For example, a QSAR analysis was performed on 5- or 6-methyl-2-substituted benzoxazoles and benzimidazoles to model their antifungal activity against Candida albicans, using hydrophobic, electronic, and steric parameters. tubitak.gov.tr Such models are valuable for predicting the activity of new, unsynthesized compounds and for providing a deeper understanding of the molecular properties that govern their therapeutic effects. nih.gov

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Routes for Expanded Diversity

The exploration of the full therapeutic potential of 6-aminobenzoxazole-2-methanamine derivatives is contingent on the development of versatile and efficient synthetic strategies. Traditional methods for benzoxazole (B165842) synthesis often involve the condensation of 2-aminophenols with carbonyl compounds, but these can be limited by harsh conditions and narrow substrate scope. rsc.org Modern research is focused on overcoming these limitations to enable the creation of large, diverse chemical libraries for high-throughput screening.

Recent advances include the use of various catalytic systems to improve reaction efficiency and yield. For instance, methods employing catalysts like copper, palladium, and ruthenium have been developed for the synthesis of 2-substituted benzoxazoles. ijpbs.comjocpr.com Nanocatalysts and magnetic nanoparticles are also being explored to facilitate easier catalyst recovery and reuse, aligning with the principles of green chemistry. rsc.orgresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times, often leading to higher yields and cleaner products compared to conventional heating. rsc.orgjocpr.com Furthermore, diversity-oriented synthesis strategies are being implemented to rapidly generate a wide range of analogs from a common intermediate, which is crucial for exploring the chemical space around the this compound core. ijpbs.com The development of one-pot multicomponent reactions is another promising direction, offering a streamlined approach to complex molecule synthesis from simple starting materials. researchgate.net These innovative synthetic methodologies are essential for generating novel derivatives with varied substituents on the benzene (B151609) ring and the methanamine side chain, which is key to unlocking new biological activities.

Table 1: Modern Synthetic Approaches for Benzoxazole Derivatives

| Synthetic Strategy | Catalyst/Conditions | Key Advantages | Reference(s) |

|---|---|---|---|

| Catalytic Condensation | Copper, Palladium, Ruthenium, Nanocatalysts | High efficiency, milder reaction conditions, catalyst reusability. | rsc.orgijpbs.comjocpr.comresearchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, improved yields, cleaner reactions. | rsc.orgjocpr.com |

| Diversity-Oriented Synthesis | Potassium persulfate - CuSO4 | Rapid generation of diverse compound libraries from a common core. | ijpbs.com |

| Multicomponent Reactions | g-C3N4·OH nanocomposite | High yields, short reaction times, environmentally friendly. | researchgate.net |

| Green Synthesis | Water as a solvent, eco-friendly catalysts | Reduced environmental impact, cost-effectiveness. | rsc.orgijpbs.com |

Advanced SAR-Guided Design for Enhanced Potency, Selectivity, and Biological Profiling

Structure-Activity Relationship (SAR) studies are fundamental to the iterative process of drug design, enabling the optimization of lead compounds into potent and selective drug candidates. For this compound derivatives, a systematic exploration of SAR will be critical for enhancing their therapeutic index. The benzoxazole core offers multiple positions for substitution, and understanding the impact of these modifications on biological activity is paramount.

Research on various benzoxazole derivatives has shown that substituents at the C2, C5, and C6 positions of the benzoxazole ring significantly influence their biological profiles. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its binding affinity to target proteins. researchgate.net In the context of this compound, modifications to the amino group at the C6 position and the methanamine at the C2 position are expected to have a profound impact on activity and selectivity.

Advanced SAR-guided design will involve the synthesis of a focused library of analogs with systematic variations at these key positions. For example, acylating the 6-amino group or introducing different substituents on the nitrogen of the 2-methanamine could lead to derivatives with altered pharmacokinetic properties and target engagement. Computational tools, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to correlate structural features with biological activity, thereby guiding the design of new compounds with improved properties. researchgate.net This data-driven approach accelerates the optimization process and increases the probability of identifying clinical candidates.

Table 2: Key Structural Modifications and Their Potential Impact on Benzoxazole Derivatives

| Position of Modification | Type of Substituent | Potential Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| C2-Position | Varied alkyl or aryl groups | Influences binding affinity and selectivity for specific targets. | nih.gov |

| C5-Position | Halogens, alkyl, or aryl groups | Can enhance potency and alter the overall electronic nature of the scaffold. | rsc.orgnih.gov |

| C6-Position (Amino Group) | Acylation, alkylation | Modulates solubility, membrane permeability, and target interaction. | nih.gov |

| 2-Methanamine Side Chain | N-substitution, chain extension/truncation | Affects pharmacokinetic properties and can be crucial for specific target recognition. | nih.gov |

Identification and Validation of New Molecular Targets for this compound Derivatives

A key aspect of future research will be the identification and validation of novel molecular targets for derivatives of this compound. While benzoxazoles are known to interact with a range of biological targets, including kinases, topoisomerases, and various receptors, the specific targets for this particular subclass of compounds remain largely unexplored. researchgate.netnih.govresearchgate.net

Target identification strategies can range from hypothesis-driven approaches, where derivatives are designed to inhibit a specific enzyme or receptor based on structural homology to known ligands, to unbiased screening methods. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can reveal unexpected biological activities. Subsequent target deconvolution can then be performed using chemoproteomics techniques to identify the protein(s) that the active compounds bind to.

Once a potential target is identified, its validation is crucial to confirm its role in the observed biological effect and its relevance to the disease state. wjbphs.com This can be achieved through genetic methods like RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the target gene and observe if it phenocopies the effect of the compound. wjbphs.com Pharmacological validation involves using tool compounds with known selectivity for the target to confirm the mechanism of action. wjbphs.com The identification of novel, druggable targets for this compound derivatives could open up new therapeutic applications for this promising class of compounds.

Table 3: Potential Molecular Targets for Benzoxazole Derivatives

| Target Class | Specific Examples | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Kinases | Akt, VEGFR-2 | Cancer | researchgate.netresearchgate.net |

| Topoisomerases | Topoisomerase I and II | Cancer | researchgate.net |

| Receptors | Melatonin Receptors | Neurological Disorders | nih.gov |

| Apoptosis Regulators | Bcl-2 | Cancer | nih.gov |

| Viral Proteins | HIV-1 Nucleocapsid Protein | Antiviral | nih.gov |

| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | Antibacterial | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery of Benzoxazoles

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and its application to the development of this compound derivatives holds immense promise. bohrium.comnih.gov AI/ML algorithms can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition.

In drug discovery, ML models are being used for a wide range of applications, including the prediction of biological activity (QSAR), pharmacokinetic properties (ADMET), and potential toxicity. bohrium.comyoutube.com Deep learning models, in particular, have shown great success in virtual screening, where they can screen massive virtual libraries of compounds to identify those with a high probability of being active against a specific target. frontiersin.org Furthermore, generative models can design entirely new molecules with desired properties, offering a powerful tool for de novo drug design. nih.gov By leveraging the power of AI and ML, researchers can navigate the complex chemical and biological space of this compound derivatives more efficiently, leading to the faster identification of promising drug candidates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Aminobenzoxazole-2-methanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted benzoxazole precursors. For example, zinc(II)-catalyzed strategies can facilitate the formation of the benzoxazole core, as demonstrated in analogous 2-aminobenzothiazole syntheses . Reaction optimization should focus on solvent selection (e.g., dimethylformamide for solubility), base choice (e.g., potassium carbonate for deprotonation), and temperature control (room temperature to 80°C) to minimize side reactions . Polyphosphoric acid (PPA) has also been used in similar heterocyclic syntheses for cyclization steps .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Inhalation/Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if symptoms persist .

- Waste Management : Collect spills with inert absorbents (e.g., sand) and avoid environmental discharge due to potential toxicity .

- Thermal Decomposition : Avoid high temperatures (>200°C) to prevent release of toxic gases like sulfur oxides or hydrogen cyanide .

Advanced Research Questions

Q. How can researchers design experiments to assess the antimicrobial or anticancer properties of this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce functional groups (e.g., aryl, trifluoromethyl) at the 6-position to enhance bioactivity, as seen in analogous benzothiazole-based anticancer agents .

- Biological Assays : Use in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., HeLa) and antimicrobial tests (e.g., MIC determination) against Gram-positive/negative bacteria .

- Structure-Activity Relationship (SAR) : Compare substituent effects on potency; for example, electron-withdrawing groups may improve DNA intercalation .

Q. What strategies are effective in resolving contradictions in pharmacological data for this compound?

- Methodological Answer :

- Temporal Analysis : Differentiate short-term vs. long-term effects using longitudinal studies. For example, monitor cytotoxicity over 24-hour vs. 72-hour periods to identify time-dependent mechanisms .

- Contextual Variables : Control for solvent effects (e.g., DMSO vs. aqueous buffers) and cell line specificity to isolate compound activity .

- Meta-Analysis : Cross-reference data from analogous compounds (e.g., benzothiazoles) to identify trends in bioactivity or toxicity .

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Assign peaks for the aminomethyl (-CH2NH2) and benzoxazole protons to confirm regiochemistry .

- FT-IR : Identify N-H stretching (3300–3500 cm⁻¹) and C=N/C-O vibrations (1600–1700 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular formula and fragmentation patterns .

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for solid-state stability insights .

Data Management and Interpretation

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) .

- Impurity Profiling : Use HPLC-MS to detect byproducts from incomplete cyclization or oxidation .

- Reference Standards : Utilize NIST Chemistry WebBook data for benzoxazole derivatives to benchmark spectral results .

Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical data sharing while protecting sensitive findings in this compound research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.